molecular formula C13H13FO3 B7966095 1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Cat. No.: B7966095
M. Wt: 236.24 g/mol
InChI Key: WJOVDFRUNBGQSX-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 374795-89-8) is a cyclohexane-based organic compound featuring a ketone group at the 4-position, a carboxylic acid functional group, and a 3-fluorophenyl substituent . Its molecular formula is C₁₃H₁₁FO₃, with a molecular weight of 236.24 g/mol. The fluorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a precursor or intermediate .

Properties

IUPAC Name

1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOVDFRUNBGQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620731
Record name 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496841-88-4
Record name 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid typically involves the reaction of 3-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products: The major products formed from these reactions include various substituted cyclohexanones, alcohols, and aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid 374795-89-8 C₁₃H₁₁FO₃ 236.24 Meta-fluoro substituent; ketone enhances reactivity
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid 80912-58-9 C₁₃H₁₃FO₃ 236.24 Para-fluoro substituent; higher symmetry
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid 887978-71-4 C₁₂H₉Cl₂NO 254.11 Chlorine increases molecular weight; reduced acidity
1-(3-Fluorophenyl)cyclohexanecarboxylic Acid 214262-98-3 C₁₃H₁₃FO₂ 220.24 No ketone; lower reactivity
1-(3-Fluorophenyl)cyclopentanecarboxylic Acid 214262-97-2 C₁₂H₁₃FO₂ 208.23 Cyclopentane ring; higher strain

Research Implications

The structural nuances of these compounds significantly impact their applications:

  • Pharmaceuticals : The 4-oxo group in this compound facilitates its use as a ketone precursor in drug synthesis, whereas cyclopentane derivatives (e.g., CAS 214262-97-2) are favored in rigid scaffold designs .
  • Agrochemicals : Chlorine and bromine derivatives may offer enhanced pest resistance due to heavier halogens’ bioactivity, though fluorine’s electronegativity improves metabolic stability .

Biological Activity

1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₁F O₃ and features a cyclohexanecarboxylic acid structure with a fluorophenyl substituent. The presence of the fluorine atom can significantly influence the compound's electronic properties, enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Effects : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

The biological activity of this compound is hypothesized to involve:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in target proteins, influencing their activity.
  • Halogen Bonding : The fluorine atom can participate in halogen bonding, which may enhance binding affinity to biological targets.

Anticancer Activity

A study investigating derivatives of cyclohexanecarboxylic acids found that several compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.67 µmol/L against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µmol/L)
ZQL-4cMCF-72.96
ZQL-4cMDA-MB-2310.67
ZQL-4cSK-BR-30.79

Enzyme Inhibition Studies

Research on similar compounds has shown potential as inhibitors for various enzymes, including those involved in cholesterol metabolism. For example, studies have indicated that certain fluorinated compounds can effectively reduce cholesterol levels in animal models by inhibiting intestinal absorption .

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